molecular formula C8H7NO2S B1364265 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 841222-62-6

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B1364265
CAS RN: 841222-62-6
M. Wt: 181.21 g/mol
InChI Key: TZHAUWSWUZWKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the empirical formula C8H7NO2S . It has a molecular weight of 181.21 . The compound is solid in form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cn1c(cc2sccc12)C(O)=O . The InChI code for the compound is 1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

The compound has been used in various chemical reactions. For example, it has been used in the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives . It has also been used in the synthesis of new fused 4H-thieno[3,2-b]pyrrole derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 181.21 g/mol . It has a complexity of 549 and a topological polar surface area of 102 Ų . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis of Derivatives

A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized. These derivatives have potential applications in various fields of chemistry and biochemistry. The synthesis involved the use of 4-methyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid for reactions with different compounds, providing a range of amides (Torosyan et al., 2018).

Chemical Reactions and Catalysts

The influence of catalysts, acid chlorides, and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate was studied. This research highlights the role of different catalysts in directing the introduction of acyl groups into specific positions of thienopyrrole, demonstrating the chemical versatility of these compounds (Yarovenko et al., 2003).

Self-condensation and Polymer Formation

N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes. These compounds have potential applications in the development of new materials and polymers (Torosyan et al., 2018).

Synthesis of Photochromic Compounds

Research has been conducted on the synthesis of thienopyrrole-based photochromes. The studies explore the conditions for regioselective acylation processes and the potential application of these compounds in creating photoresponsive materials (Krayushkin et al., 2002).

Heterocyclic Compound Libraries

The creation of heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole moieties was achieved through parallel solution-phase synthesis. This research contributes to the field of combinatorial chemistry, offering new avenues for drug discovery and material science (Ilyin et al., 2007).

Quantum-Chemical Studies

A quantum-chemical study was performed on the electronic structure and reactivity of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, providing insights into its chemical behavior under different reaction conditions. This research is crucial for understanding the molecular properties and potential applications of these compounds in various chemical reactions (Yarovenko et al., 2006).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary statements include P280, P301 + P312 + P330, P302 + P352, P305 + P351 + P338 + P310 .

properties

IUPAC Name

4-methylthieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-9-5-2-3-12-7(5)4-6(9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHAUWSWUZWKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390497
Record name 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

841222-62-6
Record name 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.